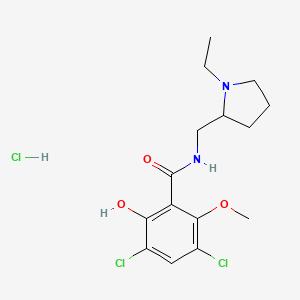
Raclopride Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Raclopride Hydrochloride is a selective dopamine D2 receptor antagonist. It is commonly used in scientific research, particularly in the field of neuroimaging, due to its ability to be radiolabeled with isotopes such as carbon-11. This compound has been instrumental in studying the dopaminergic system in the brain, especially in conditions like Parkinson’s disease and Huntington’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Raclopride Hydrochloride typically involves the methylation of a desmethyl precursor. One common method includes the use of [11C]methyl iodide in a dimethylformamide (DMF) solution containing sodium hydride (NaH). This reaction yields [11C]raclopride with a radiochemical yield of 11-14% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar principles as laboratory methods, scaled up to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Raclopride Hydrochloride primarily undergoes substitution reactions due to the presence of functional groups like hydroxyl and methoxy groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, methylation of the desmethyl precursor yields this compound .
Wissenschaftliche Forschungsanwendungen
Raclopride Hydrochloride has a wide range of applications in scientific research:
Neuroimaging: It is used in positron emission tomography (PET) to study dopamine D2 receptor availability in the brain.
Parkinson’s Disease Research: It helps in understanding the competition between endogenous dopamine and radiolabeled Raclopride in the brain.
Huntington’s Disease Research: It is used to assess the severity of the disease by measuring cerebral D2 receptor binding.
Personality Disorders: Studies have investigated the relationship between D2 receptor binding capacity and personality traits.
Wirkmechanismus
Raclopride Hydrochloride acts as a selective antagonist on dopamine D2 receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in various brain functions. This inhibition helps in studying the dopaminergic system and its role in different neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Raclopride Hydrochloride is structurally related to other substituted benzamides like sulpiride and remoxipride. it has higher potency compared to these compounds. Unlike sulpiride and remoxipride, this compound is more selective for dopamine D2 receptors, making it a preferred choice for neuroimaging studies .
List of Similar Compounds
- Sulpiride
- Remoxipride
Conclusion
This compound is a valuable compound in scientific research, particularly in the field of neuroimaging. Its ability to selectively bind to dopamine D2 receptors and be radiolabeled makes it an essential tool for studying the dopaminergic system in various neurological conditions.
Eigenschaften
Molekularformel |
C15H21Cl3N2O3 |
|---|---|
Molekulargewicht |
383.7 g/mol |
IUPAC-Name |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |
InChI |
InChI=1S/C15H20Cl2N2O3.ClH/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2;/h7,9,20H,3-6,8H2,1-2H3,(H,18,21);1H |
InChI-Schlüssel |
ITLUETSTZABOFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



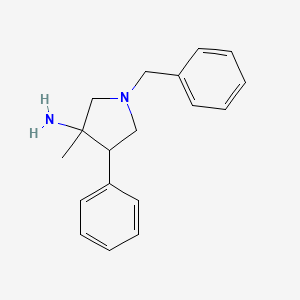
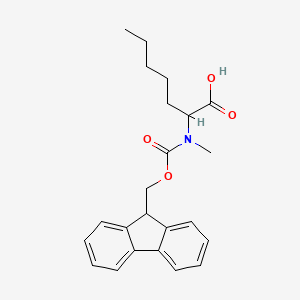
![2-[11-[3-(Dimethylamino)propyl]-6,11-dihydrobenzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B12310644.png)
![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
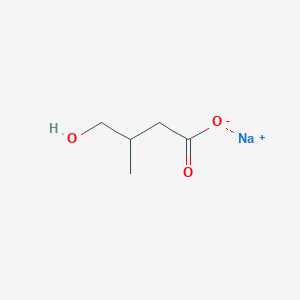
![4-(aminomethyl)-5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methylpyrrolidin-2-one](/img/structure/B12310660.png)


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
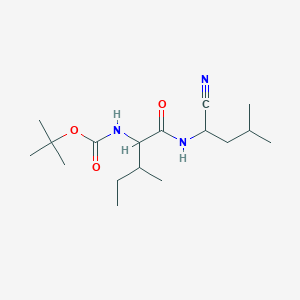
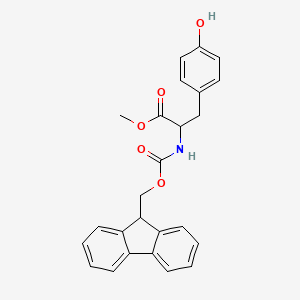
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)
